molecular formula C18H24N6O2 B5399408 (5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one

(5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one

Cat. No.: B5399408
M. Wt: 356.4 g/mol
InChI Key: WKCCOWKVIRKQHR-AWEZNQCLSA-N
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Description

The compound “(5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidin-2-one core and the subsequent attachment of the pyrimidine and pyridine moieties. Common synthetic routes may include:

    Formation of Pyrrolidin-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Pyrimidine Moiety: This can be achieved through nucleophilic substitution reactions, often using halogenated pyrimidine derivatives.

    Attachment of Pyridine Moiety: This step may involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogenated derivatives and strong bases or acids are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: The compound may influence cellular pathways by altering the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one: shares structural similarities with other pyrrolidin-2-one derivatives and pyrimidine-containing compounds.

Uniqueness

  • The unique combination of the pyrrolidin-2-one core with the pyrimidine and pyridine moieties sets this compound apart from others. Its specific functional groups and stereochemistry may confer distinct biological and chemical properties.

Properties

IUPAC Name

(5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c19-18-21-13-7-11-24(17(26)14-4-5-15(25)20-14)10-6-12(13)16(22-18)23-8-2-1-3-9-23/h1-2,14H,3-11H2,(H,20,25)(H2,19,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCCOWKVIRKQHR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC(=NC3=C2CCN(CC3)C(=O)C4CCC(=O)N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC=C1)C2=NC(=NC3=C2CCN(CC3)C(=O)[C@@H]4CCC(=O)N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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